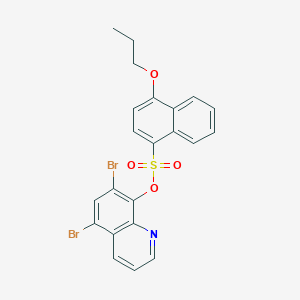
5,7-Dibromoquinolin-8-yl 4-propoxynaphthalene-1-sulfonate
説明
5,7-Dibromoquinolin-8-yl 4-propoxynaphthalene-1-sulfonate: is a versatile chemical compound used in various scientific research fields. Its unique properties make it valuable in drug discovery, organic synthesis, and material science.
特性
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-propoxynaphthalene-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Br2NO4S/c1-2-12-28-19-9-10-20(15-7-4-3-6-14(15)19)30(26,27)29-22-18(24)13-17(23)16-8-5-11-25-21(16)22/h3-11,13H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGDFJABEXITQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Br2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 4-propoxynaphthalene-1-sulfonate typically involves the bromination of quinoline derivatives followed by sulfonation and propoxylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product .
化学反応の分析
Types of Reactions
5,7-Dibromoquinolin-8-yl 4-propoxynaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of quinoline amines.
Substitution: Halogen exchange reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, 5,7-Dibromoquinolin-8-yl 4-propoxynaphthalene-1-sulfonate is used as a building block for synthesizing complex organic molecules.
Biology
In biological research, this compound is utilized for studying enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
作用機序
The mechanism of action of 5,7-Dibromoquinolin-8-yl 4-propoxynaphthalene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 5,7-Dibromoquinolin-8-yl 4-propoxynaphthalene-1-sulfonate stands out due to its unique combination of brominated quinoline and propoxynaphthalene sulfonate moieties. This combination imparts distinct chemical and biological properties, making it valuable for a wide range of applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


